![molecular formula C14H19NO B2557266 4-Benzyl-4-azaspiro[2.5]octan-7-ol CAS No. 1909348-20-4](/img/structure/B2557266.png)

4-Benzyl-4-azaspiro[2.5]octan-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

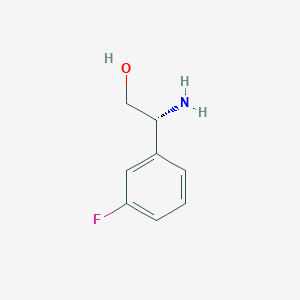

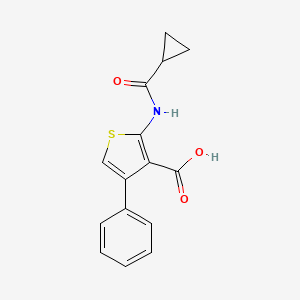

4-Benzyl-4-azaspiro[2.5]octan-7-ol is a chemical compound with the CAS Number: 1909348-20-4 . It has a molecular weight of 217.31 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO/c16-13-6-9-15(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 . This code provides a specific description of the molecule’s structure.It is stored at a temperature of 4 degrees Celsius . The density is predicted to be 1.14±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Anti-Tumor and Anti-Angiogenic Properties

4-Benzyl-4-azaspiro[2.5]octan-7-ol derivatives exhibit significant anti-tumor and anti-angiogenic activities. Specifically, certain azaspiro bicyclic hydantoin derivatives have shown substantial anti-proliferative effects against various cancer cell lines. Compounds such as 8-(3,4-difluorobenzyl)-1'-(4-(methylsulfonyl)benzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione demonstrated potent inhibition of tube formation in endothelial cells and downregulated the secretion of VEGF (vascular endothelial growth factor), suggesting potential angioinhibitory effects and a part in anti-tumor action (Basappa et al., 2009).

Applications in Peptide Synthesis

Compounds related to this compound have been utilized in peptide synthesis, leveraging their unique chemical structures. Chiral heterospirocyclic 2H-azirin-3-amines, structurally related to azaspirocycles, have been synthesized and employed to yield diastereoisomeric peptides, showcasing the potential of these compounds in producing complex peptide-based structures (Stamm, Linden, & Heimgartner, 2003).

Structural Analysis and Synthesis

Structural analysis of azaspiro derivatives provides insights into their molecular configuration, which is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies of compounds like 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione reveal intricate details about their molecular geometry, including the conformations of their rings and the patterns of their hydrogen bonding, which are essential for their stability and reactivity (Manjunath et al., 2011).

Antimicrobial Properties

Some azaspiro derivatives exhibit promising antimicrobial properties. For instance, one-flask syntheses of novel spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives have demonstrated significant antimicrobial activities, indicating their potential in developing new antimicrobial agents (Al-Ahmadi, 1997).

Diversity-Oriented Synthesis and Drug Discovery

The diversity-oriented synthesis of azaspirocycles allows for the creation of various heterocyclic compounds, such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These functionalized pyrrolidines, piperidines, and azepines are crucial scaffolds in chemistry-driven drug discovery, highlighting the versatility and importance of azaspiro compounds in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-benzyl-4-azaspiro[2.5]octan-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-13-6-9-15(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGATCWFCMOQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2(CC2)CC1O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-Chloro-4-methoxyphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2557185.png)

![6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2557186.png)

![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2557192.png)

![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)